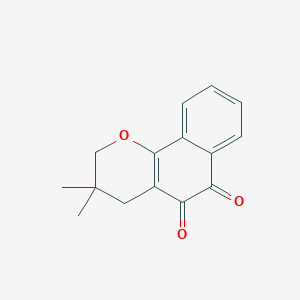
Rhinacanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhinacanthone is a natural compound that is found in the leaves of the Rhinacanthus nasutus plant. It has been traditionally used in Thai medicine for the treatment of various ailments. In recent years, rhinacanthone has gained attention in the scientific community due to its potential therapeutic properties.
Applications De Recherche Scientifique
Anticancer Properties
Rhinacanthone, a bioactive compound from Rhinacanthus nasutus roots, shows promising anticancer effects. Studies reveal its ability to induce apoptosis in human cervical carcinoma cells through a mitochondria-dependent signaling pathway, suggesting potential as a treatment agent for this cancer (Siripong et al., 2009). Another study demonstrates its antitumor activity against Dalton's ascitic lymphoma, indicating its broader applicability in cancer treatment (Thirumurugan et al., 2000).
Antiviral Activities
Rhinacanthone has shown significant antiviral activities, effective against various virus-infected cells, including PR8, HRV1B, and CVB3-infected vero cells. This property points towards its potential use in treating viral infections (Ngoc et al., 2019).
Neuroprotective Effects
Investigations into rhinacanthin-C, a component of rhinacanthone, have highlighted its potential as a neuroprotective agent. It shows effectiveness in treating motor and non-motor symptoms of Parkinson's disease, suggesting its utility in neurodegenerative disorders (Saleem et al., 2021).
Anti-Diabetic and Anti-Hyperlipidemic Effects
Rhinacanthone demonstrates positive effects on hyperglycemia, hyperlipidemia, and pancreatic function in diabetic models. This indicates its potential as a therapeutic agent for diabetes and related complications (Adam et al., 2016), (Shah et al., 2019).
Other Potential Applications
- Antifungal: Rhinacanthus nasutus extract shows potential as an antifungal agent, beneficial in topical applications (Ansari et al., 2019).
- Impact on Drug Efflux Transporters: Rhinacanthin-C can influence the function and expression of drug efflux transporters in cells, suggesting implications for drug interactions and efficacy (Wongwanakul et al., 2013).
Propriétés
Numéro CAS |
171522-36-4 |
|---|---|
Nom du produit |
Rhinacanthone |
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
3,3-dimethyl-2,4-dihydrobenzo[h]chromene-5,6-dione |
InChI |
InChI=1S/C15H14O3/c1-15(2)7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-8-15/h3-6H,7-8H2,1-2H3 |
Clé InChI |
GAQRLJKQPBBUSK-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C3=CC=CC=C3C(=O)C2=O)OC1)C |
SMILES canonique |
CC1(CC2=C(C3=CC=CC=C3C(=O)C2=O)OC1)C |
Autres numéros CAS |
171522-36-4 |
Synonymes |
3,4-dihydro-3,3-dimethyl-2H-naphtho(1,2-b)pyran-5,6-dione rhinacanthone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



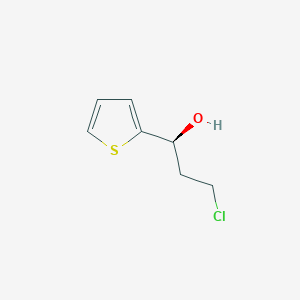
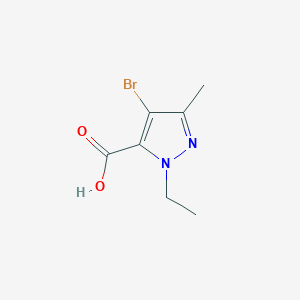
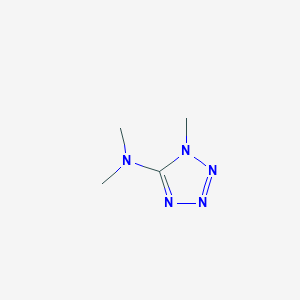
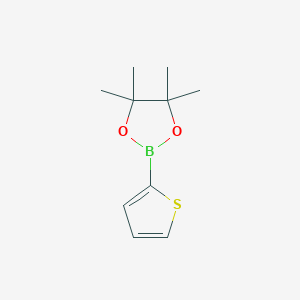
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)
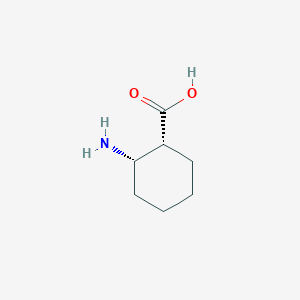
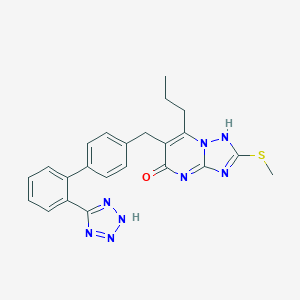
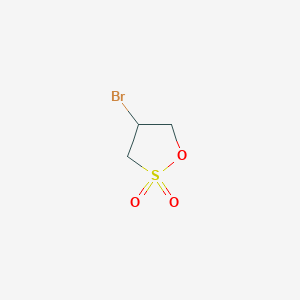
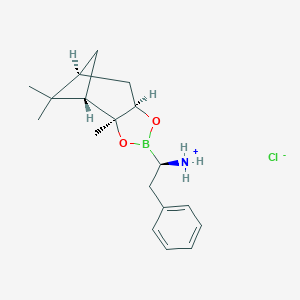
![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B71821.png)
![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)
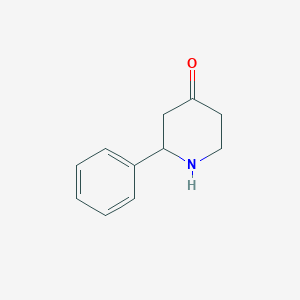

![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)